molecular formula C15H13N7O2S B2537011 2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide CAS No. 2034348-63-3

2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide

Cat. No.: B2537011
CAS No.: 2034348-63-3
M. Wt: 355.38
InChI Key: IBUFSYQNJQFHCJ-UHFFFAOYSA-N
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Description

2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13N7O2S and its molecular weight is 355.38. The purity is usually 95%.
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Biological Activity

The compound 2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is a complex organic molecule characterized by multiple heterocyclic structures. It incorporates oxadiazole and triazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N8O2C_{19}H_{16}N_{8}O_{2}, indicating a rich nitrogen content often associated with pharmacological properties. The presence of heterocyclic structures contributes to its potential reactivity and biological activity.

Property Value
Molecular FormulaC19H16N8O2
Molecular Weight368.38 g/mol
StructureContains oxadiazole and triazole rings

Biological Activity Overview

Compounds containing oxadiazole and triazole moieties have been documented to exhibit a wide range of biological activities including:

  • Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds exhibit activity against bacterial and fungal infections.
  • Anti-inflammatory Effects : Potential to reduce inflammation through various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine demonstrated excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range .

The specific compound of interest has not been extensively studied in isolation; however, its structural analogs suggest potential efficacy against cancer through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity is often linked to the ability of these compounds to interact with specific enzymes or receptors involved in cell proliferation and survival. For example:

  • Inhibition of Kinases : Many oxadiazole derivatives target kinases that are crucial for tumor growth.
  • Enzyme Inhibition : Compounds have been shown to inhibit enzymes like thymidylate synthase and histone deacetylase (HDAC), which are involved in DNA synthesis and epigenetic regulation .

Comparative Analysis with Similar Compounds

To provide context on the potential biological activity of this compound, a comparison with structurally similar compounds is beneficial.

Compound Name Structural Features Biological Activity
N-(8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin)Similar oxadiazole and triazole ringsAnticancer activity
N-(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin)Contains fluorine substituentAltered pharmacokinetics
5-Methyl-[1H]-pyrazole derivativesPyrazole instead of oxadiazoleDifferent biological activity profile

Properties

IUPAC Name

2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O2S/c1-8-17-15(24-21-8)10-3-4-22-12(5-10)19-20-13(22)6-16-14(23)11-7-25-9(2)18-11/h3-5,7H,6H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUFSYQNJQFHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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